molecular formula C20H25N3O3S B298267 N-[2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl]-N-(naphthalen-1-yl)methanesulfonamide (non-preferred name)

N-[2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl]-N-(naphthalen-1-yl)methanesulfonamide (non-preferred name)

Katalognummer: B298267
Molekulargewicht: 387.5 g/mol
InChI-Schlüssel: FEUZAIVASAWNJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl]-N-(naphthalen-1-yl)methanesulfonamide (non-preferred name) is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cycloheptylidenehydrazino group, an oxoethyl group, and a naphthalen-1-ylmethanesulfonamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl]-N-(naphthalen-1-yl)methanesulfonamide (non-preferred name) typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of cycloheptanone with hydrazine to form cycloheptylidenehydrazine. This intermediate is then reacted with an oxoethyl compound under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl]-N-(naphthalen-1-yl)methanesulfonamide (non-preferred name) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

N-[2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl]-N-(naphthalen-1-yl)methanesulfonamide (non-preferred name) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of N-[2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl]-N-(naphthalen-1-yl)methanesulfonamide (non-preferred name) involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl]-N-(naphthalen-1-yl)methanesulfonamide (non-preferred name) stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C20H25N3O3S

Molekulargewicht

387.5 g/mol

IUPAC-Name

N-(cycloheptylideneamino)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide

InChI

InChI=1S/C20H25N3O3S/c1-27(25,26)23(19-14-8-10-16-9-6-7-13-18(16)19)15-20(24)22-21-17-11-4-2-3-5-12-17/h6-10,13-14H,2-5,11-12,15H2,1H3,(H,22,24)

InChI-Schlüssel

FEUZAIVASAWNJW-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NN=C1CCCCCC1)C2=CC=CC3=CC=CC=C32

Kanonische SMILES

CS(=O)(=O)N(CC(=O)NN=C1CCCCCC1)C2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.